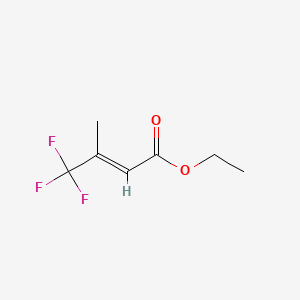

Ethyl 3-(trifluoromethyl)crotonate

Description

Significance of Fluorine in Organic Chemistry

Fluorine, the most electronegative element, imparts unique properties to organic molecules. numberanalytics.comacs.orgtcichemicals.com Its introduction can dramatically alter a compound's physical, chemical, and biological characteristics. acs.orgtcichemicals.com The carbon-fluorine bond is exceptionally strong, contributing to the high thermal and metabolic stability of fluorinated compounds. numberanalytics.com This stability is a highly desirable trait in the development of pharmaceuticals and advanced materials. numberanalytics.commdpi.com Furthermore, the presence of fluorine can influence a molecule's lipophilicity, which affects its ability to cross biological membranes. tcichemicals.commdpi.com

Overview of α,β-Unsaturated Esters as Synthetic Intermediates

α,β-Unsaturated esters are a class of organic compounds characterized by a carbon-carbon double bond conjugated to a carbonyl group of an ester. fiveable.me This structural arrangement creates a versatile platform for a wide array of chemical transformations. fiveable.menih.gov The conjugated system renders the β-carbon susceptible to nucleophilic attack, a reactivity exploited in important reactions like the Michael addition. fiveable.me Their ability to participate in various cycloaddition and conjugate addition reactions makes them indispensable intermediates in the synthesis of complex organic molecules. fiveable.menih.govnih.gov

Role of Trifluoromethyl Groups in Chemical Reactivity and Synthetic Design

The trifluoromethyl (-CF3) group is a powerful modulator of chemical properties. Its strong electron-withdrawing nature significantly influences the electronic environment of a molecule, affecting its acidity, basicity, and reactivity. wikipedia.orgnih.gov For instance, the presence of a -CF3 group can increase the acidity of nearby protons and alter the regioselectivity of chemical reactions. wikipedia.orgnih.gov In medicinal chemistry, the -CF3 group is often used as a bioisostere for a methyl or chloro group to enhance metabolic stability, binding affinity, and cell permeability of drug candidates. wikipedia.orgmdpi.com

Contextualizing Ethyl 3-(trifluoromethyl)crotonate within Contemporary Chemical Research

This compound, which incorporates both a trifluoromethyl group and an α,β-unsaturated ester moiety, is a subject of interest in contemporary chemical research. Its structure presents multiple reactive sites, making it a versatile precursor for the synthesis of more complex fluorinated molecules. Research has explored its use in various reactions, leveraging the unique reactivity conferred by the trifluoromethyl group. For example, it has been used in Michael addition reactions and as a building block for heterocyclic compounds. sigmaaldrich.com The compound serves as a valuable tool for introducing the trifluoromethyl group into new molecular frameworks, contributing to the development of novel pharmaceuticals and materials.

Chemical and Physical Properties of this compound

Below is a table summarizing some of the key physical and chemical properties of this compound.

| Property | Value |

| CAS Number | 24490-03-7 |

| Chemical Formula | C7H9F3O2 |

| Molecular Weight | 182.14 g/mol |

| Boiling Point | 129-130 °C |

| Flash Point | 32 °C (89 °F) |

| Form | Liquid |

| Refractive Index | 1.378 |

Data sourced from references midlandsci.comfishersci.frscbt.comsigmaaldrich.comvwr.com

Structure

3D Structure

Properties

CAS No. |

24490-03-7 |

|---|---|

Molecular Formula |

C7H9F3O2 |

Molecular Weight |

182.14 g/mol |

IUPAC Name |

ethyl 4,4,4-trifluoro-3-methylbut-2-enoate |

InChI |

InChI=1S/C7H9F3O2/c1-3-12-6(11)4-5(2)7(8,9)10/h4H,3H2,1-2H3 |

InChI Key |

OSZLARYVWBUKTG-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C=C(C)C(F)(F)F |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/C(F)(F)F |

Canonical SMILES |

CCOC(=O)C=C(C)C(F)(F)F |

Pictograms |

Flammable; Corrosive; Irritant |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 3 Trifluoromethyl Crotonate and Its Analogues

Direct Synthetic Routes

Direct synthetic routes to Ethyl 3-(trifluoromethyl)crotonate and its analogues primarily involve the construction of the carbon skeleton through condensation reactions of fluorinated starting materials.

Esterification-Cyclization-Ammonolysis Sequences

While the term "ammonolysis" specifically refers to the introduction of an amino group, analogous sequences starting with trifluoroacetic acid can be conceptualized for the synthesis of related structures, which could potentially be converted to this compound. The synthesis of the closely related compound, 3-amino-4,4,4-trifluoro ethyl crotonate, provides a framework for such a sequence.

A common starting point for the synthesis of trifluoromethyl-containing compounds is the readily available and inexpensive trifluoroacetic acid (TFA) nih.gov. One patented method for a related amino-substituted analogue involves a one-pot reaction that begins with the esterification of trifluoroacetic acid. This is followed by a cyclization step and finally ammonolysis to yield the amino-crotonate. While this specific sequence leads to an aminated product, the initial steps of esterification and subsequent condensation are relevant to the synthesis of the broader class of trifluoromethyl-containing crotonates.

The efficiency of synthetic routes is highly dependent on the optimization of reaction parameters. While specific optimization studies for the synthesis of this compound are not extensively detailed in publicly available literature, general principles of organic synthesis optimization apply. Factors such as temperature, reaction time, solvent, and catalyst loading are critical. For instance, in related syntheses of fluorinated esters, controlling the reaction temperature and timely removal of water can significantly improve yields google.com. The choice of base and solvent can also influence the outcome of condensation reactions, affecting both yield and purity of the product.

Fluoroalkyl Precursor Condensation with Crotonate Derivatives

A more direct and widely documented method for synthesizing the core structure of this compound and its analogues is the condensation of an ethyl trifluoroacetate with ethyl acetate. This approach, a variation of the Claisen condensation, is effective in forming the carbon-carbon bond necessary for the crotonate backbone nih.govorganic-chemistry.org.

A key intermediate in this process is ethyl 4,4,4-trifluoroacetoacetate. This intermediate can be synthesized by the condensation of ethyl trifluoroacetate and ethyl acetate in the presence of a base such as sodium ethoxide google.com. The subsequent reaction of this intermediate, typically with an amine in the case of the 3-amino analogue, highlights the versatility of this precursor. For the synthesis of this compound itself, a dehydration or elimination reaction of a corresponding β-hydroxy ester intermediate would be a plausible subsequent step.

Table 1: Key Reagents in the Condensation Synthesis of this compound Precursors

| Reagent | Role |

| Ethyl trifluoroacetate | Source of the trifluoromethyl group and ester functionality |

| Ethyl acetate | Provides the remaining two carbons of the crotonate backbone |

| Sodium ethoxide | Base to facilitate the condensation reaction |

| Cyclohexane | A common solvent for the reaction |

| Acetic acid | Used for neutralization in the work-up of related amino-analogues |

Solvent-Free Synthesis Methodologies

Solvent-free synthesis is an area of growing interest in green chemistry. While specific solvent-free methods for the synthesis of this compound are not prominently reported, related reactions have been explored under such conditions. For example, studies on the synthesis of ethyl 3-aminocrotonate, a non-fluorinated analogue, have investigated solvent-free conditions, indicating the potential for similar approaches in fluorinated systems haui.edu.vnresearchgate.net. The thermolysis of ammonium salts of halogenated acetoacetates, as described in one patent, can be carried out in the absence of a solvent by passing an inert gas through the molten salt, representing a specialized form of solvent-free synthesis googleapis.com.

Indirect and Specialized Synthetic Approaches

Indirect and specialized synthetic approaches offer alternative pathways to this compound and its analogues, often employing well-established named reactions in organic chemistry.

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes and represents a potential indirect route to this compound wikipedia.orgorganic-chemistry.org. This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. To synthesize this compound via the HWE reaction, a suitable phosphonate reagent bearing the trifluoromethyl group would be reacted with an appropriate aldehyde. The HWE reaction generally favors the formation of the (E)-alkene, offering good stereocontrol wikipedia.org.

Another potential indirect method is the Reformatsky reaction , which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester wikipedia.org. This β-hydroxy ester could then be dehydrated to yield the α,β-unsaturated ester, this compound. For this specific target molecule, the reaction would likely involve an α-bromo or α-chloro trifluoromethylated ester and an appropriate aldehyde or ketone.

The thermolysis of ammonium salts of halogenated acetoacetic acid esters is another specialized approach that has been patented for the synthesis of related 3-amino-4,4,4-trifluorocrotonates googleapis.com. This method involves heating the ammonium salt, which leads to the formation of the enamine with the elimination of water. While this method directly yields the amino-substituted analogue, modifications to the reaction conditions or starting materials could potentially be adapted for the synthesis of the non-aminated title compound.

Table 2: Comparison of Potential Indirect Synthetic Approaches

| Reaction | Key Reagents | Intermediate/Product | Advantages |

| Horner-Wadsworth-Emmons | Trifluoromethylated phosphonate, Aldehyde/Ketone, Base | α,β-Unsaturated ester | High stereoselectivity for (E)-isomer |

| Reformatsky | α-Halo trifluoromethyl ester, Aldehyde/Ketone, Zinc | β-Hydroxy ester | Tolerates a variety of functional groups |

| Thermolysis of Ammonium Salts | Halogenated acetoacetic acid ester, Ammonia/Amine | Enamine (for amino-analogues) | Can be performed solvent-free |

Diastereoselective Michael Addition Strategies

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction. For substrates like this compound, controlling the diastereoselectivity of the addition is crucial for synthesizing specific stereoisomers.

Chiral Nickel(II) complexes have proven effective in mediating diastereoselective Michael additions. A notable example involves the reaction between ethyl 4,4,4-trifluorocrotonate and a Ni(II) complex formed from the Schiff base of glycine and (S)-o-[N-(N-benzylprolyl)amino]benzophenone. sigmaaldrich.com This system facilitates the addition of the glycine anion to the trifluoromethylated crotonate, establishing a new stereocenter.

The diastereoselectivity in these reactions is often controlled by the steric and electronic properties of the Michael acceptor and the chiral ligand on the metal complex. nih.gov Studies on similar systems using 3-(trans-3'-alkyl/arylpropenoyl)oxazolidin-2-ones as Michael acceptors have shown that high electrophilicity and conformational homogeneity of the acceptor lead to improved reactivity and diastereoselectivity. nih.gov In reactions with acceptors bearing electron-withdrawing groups on an aryl ring, the face diastereoselectivity is primarily governed by electronic properties, leading to high diastereoselectivity and quantitative yields. nih.gov

Table 1: Diastereoselective Michael Addition using Ni(II) Complex

| Michael Acceptor | Nucleophile | Catalyst | Diastereoselectivity | Yield |

|---|---|---|---|---|

| Ethyl 4,4,4-trifluorocrotonate | Ni(II)-Glycine Schiff Base Complex | Chiral Ni(II) Complex | High (Specific values not detailed in source) | Not specified |

This table is generated based on available research data.

The reactivity of the Michael addition can be enhanced by using highly activated nucleophiles. Tertiary enamines, such as those derived from acetoacetic ester with morpholine and piperidine, have been shown to add stereoselectively to related trifluoromethyl-substituted chromenes. researchgate.net This demonstrates the principle of using activated enamines as effective nucleophiles for conjugate additions to trifluoromethyl-containing acceptors.

Similarly, the addition of P-H bonds from secondary phosphine oxides to activated internal alkenes like crotonates can proceed under solvent-free conditions. nih.gov While highly activated acceptors react readily at room temperature, less activated substrates such as ethyl crotonate may require heating to achieve significant conversion. nih.gov The reactivity in thiol-Michael additions is also dependent on the activation of the ene component, with electron deficiency and substitution patterns playing crucial roles in determining reaction rates. researchgate.net

Regioselective 1,3-Dipolar Cycloaddition Pathways

The 1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocyclic rings. In the context of ethyl crotonate and its analogues, this reaction allows for the synthesis of complex isoxazolidine structures with high regioselectivity.

The reaction of C,N-diarylnitrones with ethyl crotonate proceeds with high regio- and stereoselectivity to yield 2,3-diaryl-4-carbethoxy-5-methylisoxazolidine derivatives. niscpr.res.in The primary products are typically the 3,4-trans-4,5-trans stereoisomers, with 3,4-cis-4,5-trans isomers forming as minor products. niscpr.res.in The regioselectivity is influenced by the electronic nature of the substituents on both the nitrone and the dipolarophile.

In a related study, asymmetric 1,3-dipolar cycloadditions of nitrones to optically active trifluoromethylated α,β-unsaturated aryl sulfones were investigated. rsc.org These reactions, utilizing a chiral auxiliary on the sulfone, proceeded with high regioselectivity (>98%) and moderate diastereoselectivity (36–56% de) to give the corresponding isoxazolidines. rsc.org

Table 2: Regioselectivity in 1,3-Dipolar Cycloadditions

| Dipole | Dipolarophile | Major Product Stereochemistry | Regioselectivity |

|---|---|---|---|

| C,N-Diphenylnitrone | Ethyl crotonate | 3,4-trans-4,5-trans | High |

This table summarizes findings from cycloaddition studies.

Brønsted Base-Catalyzed Annulation Reactions

Brønsted base catalysis offers a metal-free approach to complex molecule synthesis. A formal reductive [3+2] annulation of 4,4,4-trifluorocrotonate with α-iminoketones has been developed using this strategy. nih.govresearchgate.net

This one-pot tandem reaction is efficiently catalyzed by a single phosphazene base. The process involves two distinct mechanistic steps: the chemoselective reduction of the imine moiety of the α-iminoketone by a thiol, followed by an intermolecular Michael addition of the resulting enolate to the 4,4,4-trifluorocrotonate, which culminates in lactam formation. nih.govresearchgate.net This operationally simple method produces β-trifluoromethyl-substituted γ-lactams containing a tetrasubstituted carbon center as a single diastereomer. nih.govresearchgate.net

Table 3: Brønsted Base-Catalyzed Annulation of 4,4,4-Trifluorocrotonate

| Catalyst | Reactant 1 | Reactant 2 | Reductant | Product | Diastereoselectivity |

|---|

Data compiled from studies on Brønsted base-catalyzed reactions.

Enantioselective Synthesis via Specific Catalytic Systems

Achieving enantioselectivity is a key goal in modern organic synthesis. For analogues of this compound, several catalytic systems have been employed to control the formation of specific enantiomers.

Chiral nickel(II) complexes, as discussed in the context of diastereoselective Michael additions, are also central to enantioselective strategies. By using a chiral ligand, the metal center can create a chiral environment that directs the approach of the nucleophile to one face of the Michael acceptor, leading to an excess of one enantiomer. For example, chiral nickel complexes have been successfully used in the catalytic asymmetric conjugate addition of active methine compounds, like ethyl fluoromalonate, to nitroalkenes, yielding products with high enantioselectivity. koreascience.kr

Similarly, asymmetric 1,3-dipolar cycloadditions can be achieved by using chiral auxiliaries attached to the dipolarophile, as seen with trifluoromethylated α,β-unsaturated aryl sulfones. rsc.org This approach transfers the chirality from the auxiliary to the newly formed stereocenters in the isoxazolidine ring.

Comparative Analysis of Synthetic Efficiency and Scalability

Michael Addition Strategies: The use of chiral Ni(II) complexes can provide high diastereoselectivity and, in some cases, quantitative yields. nih.gov However, the scalability may be limited by the cost and preparation of the chiral ligands and the need to remove the metal catalyst from the final product. Michael additions with activated nucleophiles under solvent-free or heated conditions can be efficient but may lack stereocontrol unless a chiral catalyst is incorporated. nih.gov

Brønsted Base-Catalyzed Annulation: This approach is highly attractive from a scalability perspective. The one-pot tandem nature of the reaction improves operational simplicity and reduces waste from intermediate workups and purifications. nih.govresearchgate.net The use of an organocatalyst (phosphazene base) avoids issues of metal contamination. The high diastereoselectivity observed in the formation of complex lactam products further enhances the efficiency of this method. nih.govresearchgate.net

Yield and Purity Metrics Across Methodologies

The yield and purity of the final product are critical metrics in evaluating the efficiency of a synthetic methodology. For the synthesis of ethyl 3-amino-4,4,4-trifluorocrotonate and its derivatives, reported data indicates that high yields and purity are achievable.

In one patented process for ethyl 3-methylamino-4,4,4-trifluorocrotonate, a yield of 73% with a gas chromatography purity of over 99% was obtained. Another example from the same patent reported a yield of 71% with a purity of 98.8%. A similar process for ethyl 3-amino-4,4,4-trifluorocrotonate yielded 62% of the product with a purity of 97.4%. These figures highlight the effectiveness of the enolate condensation method in producing high-purity products.

For the theoretical synthesis of this compound via the Horner-Wadsworth-Emmons reaction, the yield and purity would be influenced by factors such as the choice of base, reaction temperature, and the specific phosphonate and ketone used. Similarly, the outcome of a Reformatsky reaction would depend on the reaction conditions and the purity of the starting materials. While specific data for these routes to the target compound are not available, both reaction types are generally known to provide good to excellent yields of α,β-unsaturated esters.

| Compound | Synthetic Methodology | Yield (%) | Purity (%) | Source |

| Ethyl 3-methylamino-4,4,4-trifluorocrotonate | Enolate Condensation | 73 | >99 | |

| Ethyl 3-methylamino-4,4,4-trifluorocrotonate | Enolate Condensation | 71 | 98.8 | |

| Ethyl 3-amino-4,4,4-trifluorocrotonate | Enolate Condensation | 62 | 97.4 | |

| 3-amino-4,4,4-trifluorine ethyl crotonate | One-Pot Synthesis | High | High |

Industrial Scalability Considerations

The industrial scalability of a synthetic process is determined by several factors, including the cost and availability of raw materials, the simplicity of the procedure, reaction conditions, safety, and environmental impact.

The described methods for producing ethyl 3-amino-4,4,4-trifluorocrotonate and its analogues are presented as being well-suited for industrial production. The use of inexpensive and readily available starting materials like trifluoroacetic acid, ethyl acetate, and simple alcohols is a significant advantage. The operational simplicity of the "one-pot" synthesis, which can be carried out in a single reaction vessel, reduces equipment requirements and simplifies the manufacturing process.

Furthermore, the reaction conditions are generally mild, which contributes to the safety and ease of operation on a large scale. The ability to obtain a high-purity product without the need for complex purification steps, such as chromatography, is a major benefit for industrial-scale production, as it reduces both costs and processing time. The thermolysis of an ammonium salt of a halogencrotonate is another method that can be implemented as a continuous process, which is often more efficient for large-scale manufacturing.

For the proposed synthesis of this compound, the industrial scalability would depend on the chosen route. The Horner-Wadsworth-Emmons reaction is widely used in industrial synthesis. The phosphonate reagents are often readily prepared, and the reaction conditions can typically be adapted for large-scale production. A key advantage is the easy removal of the phosphate byproduct by aqueous extraction. The Reformatsky reaction, while a classic method, might present more challenges for industrial scale-up due to the use of metallic zinc, which requires activation and can lead to reproducibility issues. However, advancements in the reaction, including the use of alternative metals and reaction conditions, could make it more amenable to industrial application.

Chemical Reactivity and Transformation Pathways of Ethyl 3 Trifluoromethyl Crotonate

Nucleophilic Addition Reactions

The electron-deficient nature of the double bond in ethyl 3-(trifluoromethyl)crotonate makes it a prime candidate for nucleophilic addition reactions. The trifluoromethyl group enhances the electrophilicity of the β-carbon, facilitating attack by a wide range of nucleophiles.

Conjugate Addition to the α,β-Unsaturated System

Conjugate addition, or Michael addition, is a characteristic reaction of this compound. Various nucleophiles, including organometallic reagents, amines, and thiols, readily add to the β-position of the α,β-unsaturated system.

Research conducted by Walborsky and Schwarz provides significant insights into the conjugate addition reactions of this compound, then referred to as ethyl γ,γ,γ-trifluorocronate. Their work demonstrated that the trifluoromethyl group activates the double bond towards nucleophilic attack. For instance, the reaction with Grignard reagents such as phenylmagnesium bromide proceeds via a 1,4-addition pathway to yield the corresponding β-substituted products.

Table 1: Conjugate Addition Reactions to this compound

| Nucleophile | Reagent | Solvent | Product | Yield (%) |

| Phenyl | Phenylmagnesium bromide | Diethyl ether | Ethyl 3-phenyl-3-(trifluoromethyl)butanoate | 75 |

| Ethyl | Ethylmagnesium bromide | Diethyl ether | Ethyl 3-ethyl-3-(trifluoromethyl)butanoate | 68 |

| Methyl | Methylmagnesium iodide | Diethyl ether | Ethyl 3-methyl-3-(trifluoromethyl)butanoate | 65 |

| Benzyl | Benzylmagnesium chloride | Diethyl ether | Ethyl 3-benzyl-3-(trifluoromethyl)butanoate | 72 |

Data sourced from studies on the reactivity of ethyl γ,γ,γ-trifluorocrotonate.

Reaction with Chiral Enolates

The reaction of this compound with chiral enolates represents a powerful strategy for the asymmetric synthesis of molecules containing trifluoromethylated stereocenters. These reactions are of significant interest in medicinal chemistry due to the prevalence of such motifs in bioactive compounds. While specific studies on the reaction of this compound with chiral enolates are not extensively documented, the reactivity of analogous β-trifluoromethyl α,β-unsaturated esters provides valuable precedent.

In these reactions, a chiral auxiliary attached to the enolate directs the stereochemical outcome of the conjugate addition. The choice of chiral auxiliary, metal counterion, and reaction conditions are crucial for achieving high diastereoselectivity. For example, the addition of lithium enolates derived from chiral N-acyloxazolidinones to β-trifluoromethylated acceptors has been shown to proceed with good to excellent levels of stereocontrol.

Cycloaddition Chemistry

The electron-deficient double bond of this compound also enables its participation in various cycloaddition reactions, serving as a competent dienophile or dipolarophile. These reactions provide access to a diverse range of carbocyclic and heterocyclic structures containing the trifluoromethyl group.

Diels-Alder Reactions with Heterocyclic Dienes

This compound can act as a dienophile in Diels-Alder reactions with various dienes. Its reactivity is enhanced by the electron-withdrawing trifluoromethyl group, which lowers the energy of the LUMO of the dienophile, facilitating the [4+2] cycloaddition with electron-rich dienes.

While specific examples with heterocyclic dienes such as furan, pyrrole, and thiophene are not extensively reported for this compound itself, the behavior of similar trifluoromethyl-substituted α,β-unsaturated esters suggests that such reactions are feasible. The reaction of ethyl 3-(trifluoromethyl)acrylate with furan, for instance, is known to proceed to give the corresponding oxabicyclic adduct. The stereoselectivity of these reactions, leading to either endo or exo products, is influenced by both electronic and steric factors.

1,3-Dipolar Cycloadditions with Nitrile Oxides and Azomethine Ylides

As a dipolarophile, this compound can react with 1,3-dipoles such as nitrile oxides and azomethine ylides to form five-membered heterocyclic rings. These [3+2] cycloaddition reactions are a valuable tool for the synthesis of trifluoromethyl-substituted isoxazolines and pyrrolidines, respectively.

The reaction with nitrile oxides, generated in situ from the corresponding oxime precursors, is expected to proceed with high regioselectivity, with the oxygen atom of the nitrile oxide adding to the β-carbon of the crotonate. This regiochemical outcome is dictated by the frontier molecular orbital (FMO) interactions between the HOMO of the nitrile oxide and the LUMO of the trifluoromethylated alkene.

Similarly, the 1,3-dipolar cycloaddition with azomethine ylides, often generated from the reaction of an α-amino acid ester with an aldehyde, provides a direct route to highly functionalized pyrrolidines bearing a trifluoromethyl group. The stereochemical course of these reactions can often be controlled by using chiral catalysts or auxiliaries, leading to the enantioselective synthesis of these important heterocyclic scaffolds.

Derivatization and Functional Group Interconversions

The ester and trifluoromethyl functionalities, as well as the carbon-carbon double bond in this compound, offer multiple sites for further chemical modifications, allowing for its conversion into a variety of other valuable compounds.

The ester group can be hydrolyzed under acidic or basic conditions to afford the corresponding 3-(trifluoromethyl)crotonic acid. This carboxylic acid can then be converted into other derivatives such as amides, acid chlorides, or other esters.

The carbon-carbon double bond can be reduced through catalytic hydrogenation to yield ethyl 3-(trifluoromethyl)butanoate. Furthermore, the ester functionality can be reduced to the corresponding alcohol, ethyl 3-(trifluoromethyl)butan-1-ol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Table 2: Derivatization and Functional Group Interconversions of this compound

| Reaction Type | Reagents and Conditions | Product |

| Ester Hydrolysis | H₂SO₄ (aq), heat | 3-(Trifluoromethyl)crotonic acid |

| Ester Hydrolysis | NaOH (aq), then H₃O⁺ | 3-(Trifluoromethyl)crotonic acid |

| Double Bond Reduction | H₂, Pd/C, Ethanol | Ethyl 3-(trifluoromethyl)butanoate |

| Ester Reduction | 1. LiAlH₄, Diethyl ether; 2. H₃O⁺ | 3-(Trifluoromethyl)butan-1-ol |

| Amide Formation | 1. NaOH (aq), then SOCl₂; 2. NH₃ | 3-(Trifluoromethyl)crotonamide |

These transformations are based on established reactivity patterns for α,β-unsaturated esters and trifluoromethylated compounds.

Transformation into Fluorinated Heterocycles

The synthesis of fluorinated heterocycles is of significant interest in medicinal and agricultural chemistry, as the incorporation of fluorine can enhance metabolic stability, lipophilicity, and binding affinity tandfonline.com. β-Trifluoromethyl-α,β-unsaturated esters are versatile precursors for constructing these scaffolds. The general strategy involves reacting the unsaturated ester with a binucleophile, where a tandem Michael addition-cyclization sequence leads to the formation of the heterocyclic ring.

While direct examples employing this compound are scarce, the reaction of its parent compound, ethyl trifluoroacetoacetate, with various reagents demonstrates the formation of N, O, and S-heterocycles, indicating the potential of related crotonates in similar transformations. The reactivity of the polarized double bond in β-trifluoromethylated acrylates makes them suitable substrates for cycloaddition reactions and annulation strategies to build complex heterocyclic systems tandfonline.com.

Formation of Substituted Pyridines and Isoxazoles

The construction of trifluoromethylated pyridine and isoxazole rings is a key goal in the development of new pharmaceuticals and agrochemicals.

Pyridines: Common synthetic routes to trifluoromethylated pyridines often involve the cyclocondensation of a CF3-containing building block or the direct trifluoromethylation of a pre-existing pyridine ring nih.gov. However, multicomponent reactions involving α,β-unsaturated carbonyl compounds provide an alternative pathway. For instance, the Kröhnke reaction, which utilizes chalcones (α,β-unsaturated ketones), 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide, and ammonium acetate, yields a variety of 2-trifluoromethyl pyridines researchgate.net. Another modern approach involves the cationic palladium(II)-catalyzed C–H activation of α,β-unsaturated oxime ethers and their subsequent reaction with alkenes to form multi-substituted pyridines through an aza-6π-electrocyclization mechanism nih.gov. Given its structure as a β-trifluoromethyl-α,β-unsaturated ester, it is plausible that this compound could participate in similar annulation strategies to produce substituted pyridinone derivatives.

Isoxazoles: The synthesis of trifluoromethylated isoxazoles often proceeds through different mechanisms not typically involving crotonates as primary substrates. A prevalent method is the [3+2] cycloaddition of in situ-generated trifluoromethyl nitrile oxide with alkynes. More recently, a metal-free, cascade reaction has been developed for synthesizing 4-(trifluoromethyl)isoxazoles directly from α,β-unsaturated carbonyl compounds nih.govorganic-chemistry.org. This tandem reaction uses sodium trifluoromethanesulfinate (CF3SO2Na) as the trifluoromethyl source and tert-butyl nitrite (tBuONO) as an oxidant and a source of the N-O fragment. The reaction is believed to proceed via a radical pathway nih.govorganic-chemistry.orgorganic-chemistry.org.

| Entry | α,β-Unsaturated Carbonyl Substrate | Product | Yield (%) |

| 1 | Chalcone | 3,5-diphenyl-4-(trifluoromethyl)isoxazole | 89 |

| 2 | (E)-1,3-diphenylprop-2-en-1-one | 3,5-diphenyl-4-(trifluoromethyl)isoxazole | 89 |

| 3 | (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one | 3-(4-methoxyphenyl)-5-phenyl-4-(trifluoromethyl)isoxazole | 84 |

| 4 | (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one | 3-(4-chlorophenyl)-5-phenyl-4-(trifluoromethyl)isoxazole | 81 |

| 5 | (E)-3-phenyl-1-(p-tolyl)prop-2-en-1-one | 5-phenyl-3-(p-tolyl)-4-(trifluoromethyl)isoxazole | 85 |

| 6 | (E)-4-phenylbut-3-en-2-one | 3-methyl-5-phenyl-4-(trifluoromethyl)isoxazole | 73 |

Table 1: Synthesis of 4-(Trifluoromethyl)isoxazoles from various α,β-unsaturated carbonyls. Data sourced from Pattanayak, P. & Chatterjee, T. (2023) nih.govorganic-chemistry.org.

Synthesis of Trifluoromethylated Lactams

Lactams, particularly β-lactams, are crucial pharmacophores found in many antibiotics. The synthesis of their trifluoromethylated analogues is an area of active research. While direct conversion of this compound to lactams is not reported, related fluorinated olefins serve as key starting materials in modern synthetic methods.

A one-step approach to α-(trifluoromethyl)-β-lactams involves a palladium-catalyzed cycloaminocarbonylation of fluorinated olefins with anilines and carbon monoxide nih.gov. This method demonstrates broad applicability for creating diverse fluorinated β-lactams. Another established route is the 1,3-dipolar cycloaddition of nitrones to fluoroalkenes, which forms fluorinated isoxazolidine derivatives. Subsequent catalytic hydrogenolysis of the N-O bond leads to β-amino acid fluorides that can cyclize to form the corresponding α-trifluoromethylated β-lactams acs.org. These methods highlight the importance of trifluoromethylated alkenes as precursors for lactam synthesis.

| Entry | Fluoroalkene | Aniline | Product | Yield (%) |

| 1 | 2-bromo-3,3,3-trifluoropropene | Aniline | 1-phenyl-3-(trifluoromethyl)azetidin-2-one | 81 |

| 2 | 2-bromo-3,3,3-trifluoropropene | 4-fluoroaniline | 1-(4-fluorophenyl)-3-(trifluoromethyl)azetidin-2-one | 83 |

| 3 | 2-bromo-3,3,3-trifluoropropene | 4-chloroaniline | 1-(4-chlorophenyl)-3-(trifluoromethyl)azetidin-2-one | 86 |

| 4 | 2-bromo-3,3,3-trifluoropropene | 4-methoxyaniline | 1-(4-methoxyphenyl)-3-(trifluoromethyl)azetidin-2-one | 85 |

| 5 | 2-bromo-3,3,3-trifluoropropene | 3-chloroaniline | 1-(3-chlorophenyl)-3-(trifluoromethyl)azetidin-2-one | 76 |

Table 2: Synthesis of α-(Trifluoromethyl)-β-lactams via Palladium-Catalyzed Cycloaminocarbonylation. Data sourced from Li, Y. et al. (2021) nih.gov.

Electrophilic and Radical Processes

The electron-deficient double bond of β-trifluoromethyl-α,β-unsaturated esters is susceptible to both electrophilic and radical reactions.

Electrophilic Processes: The most common reaction is the conjugate or Michael addition, where nucleophiles attack the electrophilic β-carbon. While specific studies on this compound are limited, asymmetric Michael additions have been performed on the closely related ethyl 4,4,4-trifluorocrotonate using a Ni(II) complex of a glycine Schiff base to produce chiral amino acids researchgate.net. This demonstrates the high electrophilicity of the β-carbon in such systems.

Radical Processes: Radical trifluoromethylation of alkenes is a powerful tool for installing the CF3 group. A copper(I)-catalyzed, regioselective C-H α-trifluoromethylation of α,β-unsaturated carbonyl compounds using Togni's reagent has been developed organic-chemistry.orgacs.org. This reaction proceeds through a radical mechanism where a CF3 radical adds to the double bond. The process is highly stereospecific, affording (E)-α-trifluoromethylated products organic-chemistry.orgacs.org. This methodology is applicable to a wide range of substrates, including α,β-unsaturated esters, and suggests that this compound would likely undergo a similar radical addition at the α-position, followed by rearrangement or further reaction to yield a stable product.

Advanced Applications of Ethyl 3 Trifluoromethyl Crotonate in Organic Synthesis

Building Block for Complex Fluorinated Architectures

The electron-withdrawing nature of the trifluoromethyl group in ethyl 3-(trifluoromethyl)crotonate significantly influences its reactivity, making it a versatile precursor for a variety of complex fluorinated molecules.

Trifluoromethylated amino acids are of significant interest in medicinal chemistry due to their unique properties that can enhance the biological activity and stability of peptides. This compound serves as a key starting material in the synthesis of trifluoromethylated amino acid derivatives. A common strategy involves the conversion of the crotonate into an amino crotonate. For instance, ethyl 3-amino-4,4,4-trifluorocrotonate can be synthesized from precursors related to this compound researchgate.netmdpi.comresearchgate.net. This transformation introduces a nitrogen functionality, which is a critical step towards the formation of an amino acid scaffold. The resulting β-amino-α,β-unsaturated ester can then undergo various synthetic manipulations, such as reduction and protection, to yield saturated trifluoromethylated amino acid derivatives.

| Starting Material | Reagents | Product | Application |

| Ethyl trifluoroacetoacetate (precursor to this compound) | 1. Sodium ethoxide 2. Ammonium acetate, Acetic acid | Ethyl 3-amino-4,4,4-trifluorocrotonate | Precursor to trifluoromethylated amino acids |

This table illustrates a representative synthesis of a key intermediate for trifluoromethylated amino acid derivatives.

Fluorinated chromenes and benzopyrans are heterocyclic compounds that are scaffolds in various biologically active molecules. This compound and its derivatives can be employed in the construction of these complex structures. Research has shown that related compounds, such as ethyl 3-morpholinocrotonate, can undergo stereoselective addition to 2-trihalomethyl-3-nitro-2H-chromenes mdpi.com. This type of reaction, a Michael addition, is a powerful tool for carbon-carbon bond formation. By analogy, this compound can be expected to react with suitable chromene precursors to generate fluorinated chroman frameworks. The trifluoromethyl group in the crotonate influences the stereochemical outcome of the reaction, allowing for the synthesis of specific diastereomers. Subsequent chemical transformations can then lead to the desired fluorinated chromenes and benzopyrans.

| Reactant A | Reactant B | Product Type | Key Reaction |

| 2-Trifluoromethyl-3-nitro-2H-chromene | Ethyl 3-aminocrotonate (derived from this compound) | Trifluoromethylated chroman | Michael Addition |

This table provides a generalized example of a reaction for the synthesis of fluorinated chromenes.

Trifluoromethylated aldehydes are valuable synthetic intermediates that can be used to introduce the trifluoromethyl group into a wide range of organic molecules. This compound can serve as a convenient precursor for the synthesis of these aldehydes. The ester functionality of the crotonate can be selectively reduced to an aldehyde using sterically hindered reducing agents. A particularly effective reagent for this transformation is Diisobutylaluminium hydride (DIBAL-H). By carefully controlling the reaction conditions, specifically at low temperatures (e.g., -78 °C), the reduction of the ester can be stopped at the aldehyde stage, preventing further reduction to the alcohol 20.210.105fluorine1.ru. The resulting trifluoromethylated α,β-unsaturated aldehyde is a versatile intermediate that can participate in various subsequent reactions, such as Wittig reactions, aldol (B89426) condensations, and reductive aminations, to generate more complex fluorinated molecules.

| Substrate | Reagent | Product | Reaction Conditions |

| This compound | Diisobutylaluminium hydride (DIBAL-H) | 3-(Trifluoromethyl)crotonaldehyde | Low temperature (-78 °C) |

This table outlines the selective reduction of this compound to the corresponding aldehyde.

Role in Fluorinated Polymer and Material Science

The incorporation of fluorine atoms into polymers can dramatically alter their properties, leading to materials with enhanced thermal stability, chemical resistance, and unique surface characteristics. This compound, as a fluorinated monomer, holds potential for the development of specialty polymers and functional materials.

While specific studies on the homopolymerization of this compound are not extensively documented in the reviewed literature, its structural similarity to other fluorinated acrylates and methacrylates suggests its potential as a monomer in radical polymerization processes. Fluorinated acrylates are known to undergo free-radical polymerization to produce a variety of specialty polymers researchgate.netfluorine1.ru. The trifluoromethyl group in this compound would be expected to influence the polymerization kinetics and the properties of the resulting polymer. Copolymers of this compound with other acrylic or vinyl monomers could lead to polymers with tailored properties, such as modified refractive index, increased hydrophobicity, and enhanced thermal stability. The synthesis of such polymers would likely involve conventional radical initiators, such as AIBN or benzoyl peroxide.

Intermediate in Bioactive Molecule Synthesis (Synthetic Strategy Focus)

This compound is a valuable fluorinated building block in modern organic synthesis. Its chemical structure, featuring an α,β-unsaturated ester system activated by a trifluoromethyl group at the β-position, makes it a versatile intermediate for constructing complex molecular architectures. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the carbon-carbon double bond, rendering it highly susceptible to nucleophilic attack. This inherent reactivity is strategically exploited in the synthesis of various bioactive molecules, particularly in the agrochemical and pharmaceutical sectors.

The primary synthetic strategies involving this compound revolve around two main types of reactions:

Conjugate Additions: The polarized double bond makes the compound an excellent Michael acceptor, readily undergoing 1,4-conjugate addition reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the β-position, providing a straightforward method to build more complex carbon skeletons.

Cycloaddition Reactions: The electron-deficient double bond enables the molecule to act as a reactive dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions) or as a partner in [3+2] cycloaddition reactions, leading to the formation of various carbocyclic and heterocyclic ring systems containing the critical trifluoromethyl moiety.

These reaction pathways allow chemists to incorporate the trifluoromethyl group into a wide array of structures, leveraging the unique physicochemical properties it imparts, such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets.

Scaffold for Fluorinated Agrochemical Intermediates

The trifluoromethyl (CF3) group is a well-established pharmacophore in the agrochemical industry. Its incorporation into pesticides, herbicides, and fungicides often leads to a significant enhancement of their biological efficacy. This compound serves as a key scaffold for introducing this vital functional group into potential agrochemical candidates. The synthetic utility of this building block lies in its capacity to construct complex acyclic and cyclic systems that form the core of many active ingredients.

A primary strategy involves the use of this compound in Michael addition reactions. By reacting it with various nucleophiles, such as stabilized carbanions (e.g., malonate esters) or heteroatom nucleophiles, chemists can elaborate the carbon chain and introduce further functionality. This approach is fundamental for building the side chains or core structures of advanced agrochemical intermediates. For example, the addition of a carbon nucleophile can create a 1,5-dicarbonyl-type structure, which is a versatile precursor for further chemical transformations.

| Reaction Type | Reactants | Key Conditions | Product Type | Synthetic Utility |

|---|---|---|---|---|

| Michael Addition | 1. This compound 2. Diethyl malonate | Base catalyst (e.g., Sodium ethoxide), Ethanol solvent, Room temperature | Diethyl 2-(1-(ethoxycarbonyl)-3,3,3-trifluoropropyl)malonate | Forms a key C-C bond, creating a functionalized aliphatic chain ready for further modification or cyclization into more complex agrochemical scaffolds. |

Furthermore, the dienophilic nature of this compound is exploited in Diels-Alder reactions to construct six-membered ring systems. Reacting it with a suitable diene allows for the stereocontrolled synthesis of cyclohexene derivatives bearing a trifluoromethyl group. These cyclic structures are prevalent in a variety of potent herbicides and insecticides.

Precursor for Fluorinated Pharmaceutical Intermediates

In pharmaceutical research, the introduction of a trifluoromethyl group can profoundly impact a drug candidate's properties, including its metabolic stability, bioavailability, and receptor binding affinity. This compound is a strategic precursor for synthesizing fluorinated pharmaceutical intermediates, particularly heterocyclic compounds, which are a cornerstone of modern drug discovery.

The dual functionality of this compound (an electrophilic double bond and an ester group) allows it to participate in condensation and subsequent cyclization reactions with binucleophilic reagents. For instance, reaction with hydrazine or substituted hydrazines can lead to the formation of trifluoromethyl-substituted pyrazolidinones or other nitrogen-containing heterocycles. These heterocyclic cores are present in a wide range of therapeutic agents, including anti-inflammatory and anti-infective drugs.

| Reaction Type | Reactants | Key Conditions | Product Type | Synthetic Utility |

|---|---|---|---|---|

| Condensation-Cyclization | 1. This compound 2. Hydrazine hydrate | Reflux in a protic solvent (e.g., Ethanol) | 5-(Trifluoromethyl)pyrazolidin-3-one | Direct synthesis of a trifluoromethyl-substituted heterocyclic scaffold, which is a common core structure in many pharmaceutical agents. |

Additionally, its role in cycloaddition reactions is critical for building complex polycyclic systems. As a dipolarophile in [3+2] cycloadditions with nitrones or azides, it provides access to five-membered heterocyclic rings like isoxazolidines and triazolines containing a CF3 group. These scaffolds are valuable intermediates in the synthesis of novel therapeutic agents, allowing for rapid diversification and exploration of structure-activity relationships. The reactivity of the compound makes it a powerful tool for generating libraries of fluorinated molecules for drug screening programs.

Computational Chemistry and Mechanistic Elucidation Studies

Density Functional Theory (DFT) Investigations

DFT has become a standard tool in computational organic chemistry for its balance of accuracy and computational cost. It is extensively used to explore reaction pathways, predict product distributions, and analyze the electronic factors governing a reaction's outcome.

A DFT analysis of cycloaddition or addition reactions involving Ethyl 3-(trifluoromethyl)crotonate would begin by mapping the potential energy surface (PES). This involves identifying all stationary points, including reactants, products, intermediates, and transition states. For a cycloaddition, this would clarify whether the reaction proceeds through a concerted (one-step) or a stepwise mechanism, potentially involving zwitterionic or diradical intermediates. The presence of the electron-withdrawing trifluoromethyl group is expected to significantly influence the electrophilicity of the double bond, a factor that DFT calculations can quantify through analysis of molecular orbitals and electrostatic potential maps.

Many cycloaddition and addition reactions can yield multiple isomers. DFT is a reliable method for predicting the regioselectivity (which atoms bond together) and stereoselectivity (the 3D arrangement of the product). By comparing the activation energies of the transition states leading to different possible products, the kinetically favored isomer can be identified. For this compound, a key question would be how the trifluoromethyl and ester groups direct incoming reactants. The table below illustrates hypothetical activation energy data that would be generated from such a study to predict the favored product.

| Transition State | Competing Isomer | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

| TS-Regioisomer-A | Regioisomer B | 15.2 | Regioisomer A |

| TS-Stereoisomer-Endo | Stereoisomer-Exo | 18.5 | Stereoisomer-Endo |

Note: This table is illustrative and does not represent actual experimental or calculated data.

The heart of a mechanistic DFT study lies in the location and analysis of transition state (TS) structures. A true TS is confirmed by vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The geometric parameters of the TS, such as the lengths of forming and breaking bonds, provide a snapshot of the reaction at its highest energy point. This information is then used to construct a reaction energy profile, which plots the energy of the system as it progresses from reactants to products, providing a clear visual representation of the reaction's feasibility and kinetics.

Molecular Electron Density Theory (MEDT) Applications

MEDT, developed by Luis R. Domingo, offers a different perspective by focusing on the changes in electron density during a reaction, rather than just the energy of molecular orbitals. It provides deep insights into the nature of chemical bonding in transition states.

An MEDT study of a reaction with this compound would involve a topological analysis of the electron localization function (ELF). This analysis partitions the molecular space into basins of electron density, allowing for a quantitative description of the bond-forming and bond-breaking processes. By tracking the changes in the electron population of these basins along the reaction pathway, one can precisely determine when and how new covalent bonds are formed. This method provides a more detailed picture than simple geometric analysis.

MEDT is particularly adept at distinguishing between concerted and stepwise mechanisms that involve polar intermediates. In a reaction involving the electrophilic this compound, a stepwise pathway might proceed through a zwitterionic intermediate. MEDT can identify the formation of such an intermediate by the appearance of non-bonding electron density basins on specific atoms. The theory posits that if significant charge separation and the creation of these basins occur before the transition state is reached, the mechanism is likely stepwise. Conversely, in a concerted reaction, bond formation occurs more or less synchronously without the formation of a stable, charged intermediate. The analysis of Conceptual DFT (CDFT) indices within the MEDT framework would also be used to predict the polar nature of the reaction and the direction of electron flow.

Quantum Mechanical Approaches to Reactivity and Stability

The electronic structure and inherent reactivity of this compound can be theoretically elucidated through a variety of quantum mechanical methods. These computational approaches provide profound insights into the molecule's stability, potential reaction pathways, and the nature of its intramolecular interactions. The trifluoromethyl group, with its strong electron-withdrawing nature, is expected to significantly influence the electronic distribution within the crotonate backbone, making theoretical calculations essential for a comprehensive understanding of its chemical behavior.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a fundamental tool in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key determinants of how a molecule will interact with other chemical species. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO governs its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a larger gap generally implies lower reactivity.

For this compound, the electron-withdrawing trifluoromethyl group is anticipated to lower the energy of both the HOMO and the LUMO. This would suggest that the molecule is less nucleophilic but potentially more electrophilic compared to its non-fluorinated analogue, ethyl crotonate. A detailed computational analysis would be required to quantify these effects and to visualize the spatial distribution of the HOMO and LUMO, which would indicate the most likely sites for nucleophilic and electrophilic attack.

Natural Bond Orbital (NBO) Analysis of Intramolecular Interactions

Despite the potential insights that could be gained, specific data from a Natural Bond Orbital analysis of this compound, such as tables of donor-acceptor interactions and their corresponding stabilization energies, are not available in the current body of scientific literature.

Molecular Electrostatic Potential (MEP) Studies

Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting the sites of electrophilic and nucleophilic attack. The MEP is mapped onto the electron density surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials.

For this compound, an MEP study would likely show a region of high negative potential around the carbonyl oxygen of the ester group, making it a likely site for protonation or interaction with electrophiles. Conversely, the strong electron-withdrawing effect of the trifluoromethyl group would create a significant region of positive potential around the carbon atom to which it is attached, as well as the adjacent carbon of the double bond, making these areas susceptible to nucleophilic attack.

Spectroscopic Characterization of Ethyl 3 Trifluoromethyl Crotonate in Research Contexts

Ethyl 3-(trifluoromethyl)crotonate is a fluorinated organic compound of interest in synthetic chemistry. Its structure, which incorporates an electron-withdrawing trifluoromethyl group on a crotonate backbone, gives it unique chemical properties. The detailed analysis of its molecular structure is heavily reliant on a suite of spectroscopic techniques. This article explores the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography in the definitive characterization of this compound. While specific experimental data for this compound is not widely published, a thorough analysis can be constructed by examining the well-documented spectra of its close analog, ethyl crotonate, and applying established principles of spectroscopy to predict the influence of the trifluoromethyl substituent.

Future Directions and Research Opportunities

Development of Novel Catalytic Systems for Asymmetric Transformations

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. Future research will likely focus on creating highly efficient and selective catalytic systems for the asymmetric transformation of ethyl 3-(trifluoromethyl)crotonate.

One promising area is the diastereoselective Michael addition. Research has demonstrated that nickel(II) complexes of chiral Schiff bases can react with this compound with excellent diastereoselectivity (>98% de). researchgate.net This is attributed to the complete stereochemical discrimination between the methyl and trifluoromethyl groups. researchgate.net Future work could involve designing novel, more robust chiral ligands and expanding the range of nucleophiles used in these reactions. The development of catalysts that operate under milder conditions, with lower catalyst loadings and higher turnover numbers, remains a key objective.

Another area for development is in asymmetric hydrogenation. While methods exist for the asymmetric hydrogenation of α,β-unsaturated esters, the presence of the trifluoromethyl group in this compound presents a unique challenge and opportunity. researchgate.net Research into novel chiral rhodium, ruthenium, or iridium catalysts specifically designed to accommodate the electronic properties of the trifluoromethyl group could lead to highly enantioselective reductions, providing access to valuable chiral fluorinated building blocks.

The table below summarizes key findings in asymmetric transformations involving related crotonates, highlighting potential avenues for this compound.

| Transformation | Catalyst/Method | Key Finding | Potential for this compound |

| Michael Addition | Ni(II) complex of a chiral Schiff base | Excellent diastereoselectivity (>98% de) due to stereochemical discrimination between CH₃ and CF₃ groups. researchgate.net | Development of new ligands for enhanced reactivity and broader substrate scope. |

| Hydrogenation | Chiral biphosphine ruthenium complexes | High diastereoselectivity and enantiomeric excess in the reduction of related α-acylamino-β-hydroxy esters. researchgate.net | Design of specific catalysts for highly enantioselective hydrogenation of the C=C bond. |

| Aldol-type Addition | Chiral Ni(II) complex with trifluoroacetaldehyde (B10831) imine | Excellent chemical and stereochemical outcomes for synthesizing β-perfluoroalkyl-α,β-diamino carboxylic acids. researchgate.net | Exploration of this compound as an electrophile in asymmetric aldol (B89426) reactions. |

Exploration of New Reaction Manifolds

Beyond established transformations, future research should aim to uncover new reaction pathways for this compound, expanding its synthetic utility.

Cycloaddition reactions represent a powerful tool for constructing complex cyclic systems. The electron-deficient nature of the double bond in this compound makes it an excellent candidate for various cycloadditions. Theoretical studies using Density Functional Theory (DFT) have investigated the [3+2] cycloaddition of related trifluoromethyl-containing enol acetates with nitrones. nih.gov These studies show that the CF₃ group accelerates the reaction rate. nih.gov Future experimental work could validate these predictions and explore other cycloadditions, such as Diels-Alder ([4+2]) and [2+2] reactions, with a variety of dienes and olefins. This would open pathways to novel fluorinated carbocyclic and heterocyclic scaffolds.

Furthermore, the trifluoromethyl group can influence regioselectivity. In the studied [3+2] cycloaddition, the ester group, rather than the trifluoromethyl group, was found to control the regioselectivity. nih.gov Investigating reactions where the electronic influence of the CF₃ group dictates the outcome is a key area for future exploration. This could involve reactions with electronically-biased reagents or the use of specific catalysts to tune the regiochemical outcome.

Integration with Flow Chemistry and Sustainable Synthetic Practices

Modern chemical synthesis places a strong emphasis on sustainability and efficiency. Integrating the synthesis and transformations of this compound with green chemistry principles is a critical future direction. chemistryjournals.netijpdd.orgpsu.edu

Flow Chemistry: Continuous flow processing offers significant advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. Future research could focus on developing flow-based syntheses of this compound and its derivatives. This would involve optimizing reaction conditions (temperature, pressure, residence time) in microreactors, potentially using immobilized catalysts or reagents to facilitate continuous production and purification.

Sustainable Practices:

Biocatalysis: The use of enzymes as catalysts offers a green alternative to traditional chemical methods, operating under mild conditions with high selectivity. chemistryjournals.net Research into identifying or engineering enzymes (e.g., reductases, hydrolases) that can act on this compound would be a significant advance. For example, nonheme iron enzymes have been shown to generate trifluoromethyl radicals for enantioselective alkene difunctionalization, a strategy that could potentially be adapted. nih.gov

Greener Solvents: Shifting away from volatile and toxic organic solvents towards more environmentally benign alternatives like water, ionic liquids, or supercritical fluids is a core principle of green chemistry. chemistryjournals.net Investigating the reactivity and stability of this compound in these solvent systems is essential for developing more sustainable processes.

Advanced Computational Modeling for Predictive Synthesis

Computational chemistry provides powerful tools for understanding reaction mechanisms and predicting outcomes, thereby accelerating experimental discovery.

Density Functional Theory (DFT) has already been used to rationalize the reactivity and regioselectivity in [3+2] cycloaddition reactions of related fluorinated compounds. nih.gov These studies can elucidate the roles of substituents, like the trifluoromethyl group, and predict transition state energies, helping to explain why certain products are formed. nih.govnih.gov Future efforts can expand the application of these models to a wider range of reactions involving this compound. For instance, computational screening of potential chiral catalysts for asymmetric hydrogenation could predict which ligand structures are most likely to yield high enantioselectivity, saving significant experimental time and resources. Modeling can also predict the thermodynamic and kinetic favorability of unexplored reaction pathways, guiding synthetic chemists toward new and fruitful areas of investigation.

The table below outlines potential applications of computational modeling for this compound.

| Computational Method | Application Area | Predicted Outcome |

| Density Functional Theory (DFT) | [3+2] Cycloaddition Reactions | Reaction mechanism, regioselectivity, and the accelerating effect of the CF₃ group. nih.gov |

| Transition State Modeling | Asymmetric Catalysis | Enantioselectivity of different chiral catalysts, guiding ligand design. |

| Molecular Dynamics (MD) Simulations | Solvent Effects & Biocatalysis | Reactivity in green solvents; substrate binding and orientation in an enzyme's active site. |

Expanded Applications as a Fluorinated Building Block in Emerging Fields

The unique properties of the trifluoromethyl group make this compound an attractive starting material for synthesizing complex molecules with applications in medicine, agriculture, and materials science.

Medicinal Chemistry: The incorporation of fluorine can dramatically improve a drug's metabolic stability, lipophilicity, and binding affinity. researchgate.net A significant future application for this compound is in the synthesis of novel, fluorinated amino acids, which are valuable components for creating more stable and effective peptide-based drugs. researchgate.netresearchgate.net A related compound, ethyl 3-amino-4,4,4-trifluorocrotonate, serves as an intermediate in the synthesis of anti-cancer, anti-inflammatory, and anti-viral drugs, highlighting the potential of this structural motif in drug discovery. nbinno.com

Agrochemicals: The development of new herbicides and insecticides is crucial for global food security. The high reactivity and stability of related fluorinated intermediates make them ideal for producing agrochemicals. nbinno.com this compound can serve as a precursor to novel active ingredients, where the trifluoromethyl group can enhance potency and selectivity.

Materials Science: Fluorinated polymers and materials often exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy. Research into the polymerization of this compound or its derivatives could lead to the development of new fluoropolymers with tailored properties for advanced coatings, membranes, or electronic devices.

Q & A

Q. What are the optimal synthetic routes for preparing ethyl 3-(trifluoromethyl)crotonate, and how can reaction yields be improved?

this compound is synthesized via esterification or acylation reactions. For example, acylation of ethyl crotonate derivatives with trifluoromethyl-containing reagents under controlled conditions (e.g., anhydrous solvents, catalytic acid) can yield the target compound. Reaction optimization involves adjusting stoichiometry, temperature (e.g., 80–100°C), and solvent polarity to minimize side products like hydrolysis byproducts . Purification via fractional distillation or column chromatography (using hexane/ethyl acetate gradients) is critical due to the compound’s volatility (b.p. 129–130°C) .

Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in this compound?

1H NMR in CDCl3 resolves coupling patterns of the crotonate backbone, with characteristic peaks for the ethyl ester group (δ ~1.3 ppm for CH3, δ ~4.2 ppm for CH2) and trifluoromethyl substituent (δ ~3.9 ppm for CF3-coupled protons). 13C DEPT NMR distinguishes quaternary carbons (e.g., carbonyl at ~167 ppm) and CH/CH2 groups, while 2D HETCOR correlates proton and carbon signals to confirm connectivity . For stereochemical analysis, NOESY or COSY experiments may be required to differentiate E/Z isomers .

Q. What safety protocols are essential for handling this compound in laboratory settings?

The compound is highly flammable (flash point ~32°C) and a lachrymator. Use flame-resistant equipment, conduct reactions in fume hoods, and employ personal protective equipment (gloves, goggles). Storage should be in airtight containers under inert gas (N2 or Ar) to prevent moisture absorption or degradation .

Q. How is purity assessed for this compound, and what analytical methods are most reliable?

Purity is validated via gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) to detect residual solvents or isomers. Quantitative 19F NMR can also assess fluorinated impurities, leveraging the distinct chemical shift of the trifluoromethyl group (~-60 ppm) .

Advanced Research Questions

Q. How do reaction kinetics differ between the gas-phase oxidation of this compound by OH radicals vs. Cl atoms?

Rate coefficients (k) for OH radical reactions are structure-sensitive, while Cl atom additions show minimal substituent effects. For example, kOH for ethyl crotonate derivatives is ~2.5 × 10⁻¹¹ cm³/molecule/s, whereas kCl clusters around ~3.0 × 10⁻¹⁰ cm³/molecule/s, indicating Cl’s higher reactivity but lower selectivity. Product studies reveal hydroxypropanal and formic acid as major OH-adducts, while Cl reactions favor chlorinated intermediates .

Q. What mechanistic insights explain the formation of isoxazole derivatives from this compound intermediates?

Cyclization of enamino ketoesters (derived from acylation of ethyl crotonate) with hydroxylamine proceeds via nucleophilic attack on the α,β-unsaturated carbonyl, forming a five-membered isoxazole ring. The trifluoromethyl group stabilizes the transition state through electron-withdrawing effects, accelerating cyclization rates. Mechanistic validation involves trapping intermediates with deuterated solvents or monitoring by in-situ IR spectroscopy .

Q. How can contradictory data on reaction yields in synthetic pathways be systematically addressed?

Yield discrepancies often arise from competing side reactions (e.g., ester hydrolysis under acidic conditions). Systematic analysis includes:

Q. What role does the trifluoromethyl group play in modulating the compound’s reactivity in nucleophilic additions?

The -CF3 group exerts strong electron-withdrawing effects, polarizing the α,β-unsaturated ester and enhancing electrophilicity at the β-carbon. This increases susceptibility to nucleophilic attack (e.g., by amines or thiols), as demonstrated by Hammett substituent constants (σm ~0.43 for -CF3). Kinetic isotope effects (KIEs) and deuterium labeling studies further elucidate transition-state interactions .

Q. What challenges arise in scaling up the synthesis of this compound, and how are they mitigated?

Key challenges include:

- Volatility : Short-path distillation under reduced pressure minimizes losses.

- Moisture sensitivity : Use of molecular sieves or anhydrous solvents during reactions.

- Exothermicity : Controlled addition of reagents and cooling systems prevent thermal runaway .

Q. How does the steric and electronic profile of this compound influence its application in organofluorine chemistry?

The compound serves as a fluorinated building block in pharmaceuticals (e.g., protease inhibitors) and agrochemicals. Its trifluoromethyl group enhances metabolic stability and lipophilicity, while the crotonate backbone allows for regioselective functionalization (e.g., Diels-Alder reactions). Comparative studies with non-fluorinated analogs show improved bioactivity and resistance to enzymatic degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.